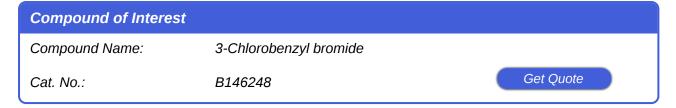


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Spectroscopic Profile of 3-Chlorobenzyl Bromide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **3-Chlorobenzyl bromide**. Detailed experimental protocols and data interpretations are included to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy of **3-Chlorobenzyl bromide**.

Table 1: ¹H NMR Spectroscopic Data for 3-Chlorobenzyl

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.34	m	Aromatic CH
~7.22	m	Aromatic CH
4.378	S	-CH ₂ Br

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from ChemicalBook.[1]



Table 2: 13C NMR Spectroscopic Data for 3-Chlorobenzyl

Bromide (Predicted)

Chemical Shift (δ) ppm	Assignment
~32	-CH₂Br
~127-135	Aromatic C
~140	Aromatic C-CI

Note: Experimental ¹³C NMR data for **3-Chlorobenzyl bromide** was not explicitly found in the searched resources. The presented data is an estimation based on typical chemical shifts for similar structures.

Table 3: Mass Spectrometry Data for 3-Chlorobenzyl

Bromide

Didiliac		
m/z	Relative Intensity (%)	Proposed Fragment
204, 206, 208	6.6, 8.5, 2.1	[M] ⁺ (Molecular Ion)
125, 127	100, 32.6	[M - Br]+
89	15.4	[C7H5]+
63	7.9	[C₅H₃] ⁺

Data sourced from ChemicalBook.[2] The presence of chlorine and bromine isotopes (35Cl/37Cl and 79Br/81Br) accounts for the observed isotopic patterns in the molecular ion and fragments.

Table 4: IR Absorption Data for 3-Chlorobenzyl Bromide (Characteristic Peaks)



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-3100	Medium	Aromatic C-H Stretch
~1600, ~1470	Medium-Strong	Aromatic C=C Bending
~1200	Strong	C-Br Stretch
~700-800	Strong	C-Cl Stretch

Note: A specific experimental IR spectrum for **3-Chlorobenzyl bromide** was not found. The presented data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-Chlorobenzyl bromide** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.5-0.7 mL. The solution is then transferred to an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration. The spectrum is acquired on an NMR spectrometer, and the resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum.

Mass Spectrometry (MS)

The mass spectrum of **3-Chlorobenzyl bromide** can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

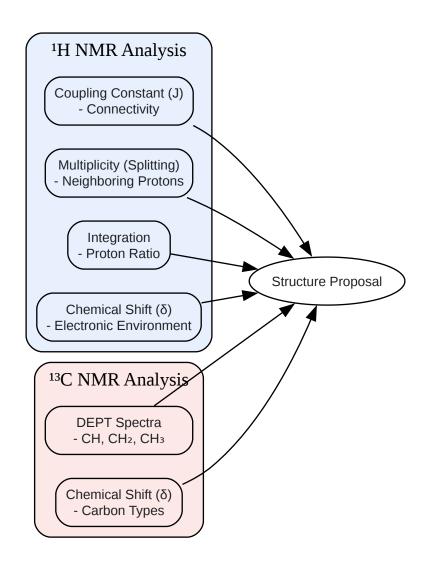
For a liquid sample like **3-Chlorobenzyl bromide**, the IR spectrum is typically recorded using the thin-film method. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer. Alternatively, a solution of the compound in



a suitable solvent (e.g., CCl₄) can be prepared and placed in a sample cell. The instrument then passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each frequency.

Data Interpretation and Visualization NMR Data Analysis Workflow

The analysis of NMR data is a critical step in structure elucidation. The following diagram illustrates a typical workflow for interpreting NMR spectra.



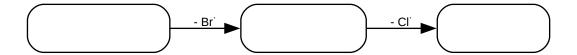
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A typical workflow for NMR data analysis.



Mass Spectrometry Fragmentation Pathway

The fragmentation of **3-Chlorobenzyl bromide** in an EI mass spectrometer provides valuable structural information. The following diagram illustrates the primary fragmentation pathway.



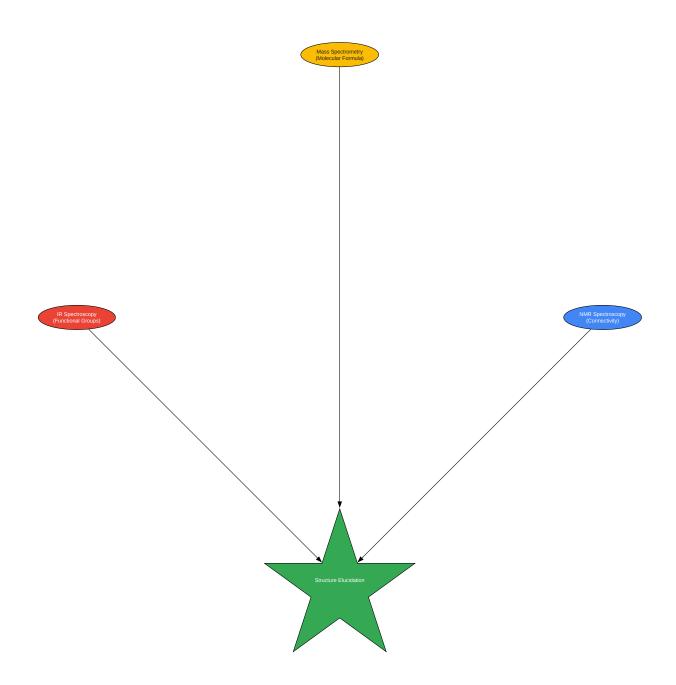
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Primary fragmentation of **3-Chlorobenzyl bromide**.

Logical Relationship of Spectroscopic Techniques in Structure Elucidation

The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous identification and structural elucidation of organic molecules.





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Interrelation of spectroscopic techniques.



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References

- 1. 3-Chlorobenzyl bromide(766-80-3) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Chlorobenzyl bromide(766-80-3) MS spectrum [chemicalbook.com]
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